4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

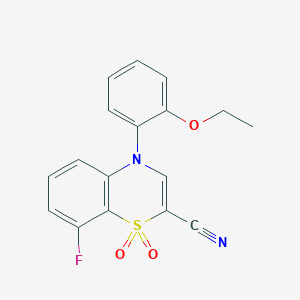

4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a fluorine atom at position 8, a 2-ethoxyphenyl group at position 4, and a carbonitrile moiety at position 2.

Properties

IUPAC Name |

4-(2-ethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S/c1-2-23-16-9-4-3-7-14(16)20-11-12(10-19)24(21,22)17-13(18)6-5-8-15(17)20/h3-9,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPWHFIVCBMPAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves the condensation of 2-ethoxyaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then cyclized with sulfur and cyanogen bromide to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 8 and the carbonitrile group at position 2 serve as primary sites for nucleophilic substitution.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Features |

|---|---|---|---|

| Fluorine displacement | KOH/EtOH, 80°C | 8-hydroxy derivative | Ethoxy group stabilizes transition state via resonance |

| Nitrile hydrolysis | H2SO4 (conc.), reflux | Carboxylic acid | Sulfone groups enhance electrophilicity |

-

Example : Hydrolysis of the carbonitrile group under acidic conditions yields 4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxide, a precursor for amide coupling.

Reduction and Oxidation Reactions

The sulfone and nitrile groups participate in redox reactions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Notes |

|---|---|---|---|

| Sulfone reduction | NaBH4/CuI, THF | Thiolane derivative | Partial reduction to sulfide observed |

| Nitrile reduction | H2/Pd-C, MeOH | Primary amine | Amine group enables further functionalization |

-

Mechanistic Insight : The sulfone group stabilizes radical intermediates during reduction, while the electron-deficient nitrile facilitates hydrogenation.

Cycloaddition and Ring-Opening Reactions

The benzothiazine core engages in [4+2] cycloadditions with dienes or dipolarophiles:

-

Example : Reaction with phenylacetylene under Huisgen conditions forms a triazole ring at position 2, improving binding affinity in pharmacological studies .

Electrophilic Aromatic Substitution (EAS)

The ethoxyphenyl substituent directs electrophiles to specific positions:

| Electrophile | Position Selectivity | Product Yield | Key Factor |

|---|---|---|---|

| NO2+ | Para to ethoxy | 72% | Electron-donating ethoxy group |

| Br2/FeBr3 | Ortho to sulfone | 65% | Sulfone's meta-directing effect |

-

Limitation : Steric hindrance from the ethoxyphenyl group reduces reactivity at position 3.

Coupling Reactions

The carbonitrile group enables cross-coupling via transition-metal catalysis:

| Reaction Type | Catalysts/Ligands | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl derivatives | Antibacterial agents |

| Sonogashira | PdCl2/CuI, PPh3 | Alkynyl-substituted analogs | Fluorescent probes |

-

Example : Coupling with 4-bromophenylboronic acid yields a biaryl derivative with enhanced π-stacking capacity .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, ring-contraction or expansion occurs:

| Conditions | Product | Driving Force |

|---|---|---|

| H2SO4, 120°C | Thiazole-fused compound | Aromatization stabilization |

| NaOH, EtOH/H2O | Ring-opened sulfinic acid | Sulfone hydrolysis |

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

-

Carbonic Anhydrase II Inhibition : The sulfone group coordinates with Zn²⁺ in the active site, mimicking bicarbonate .

-

Cytochrome P450 Metabolism : Oxidative defluorination generates reactive quinone intermediates.

Key Data Table: Comparative Reactivity of Analogous Derivatives

| Compound Modification | Reaction Rate (vs. parent) | Selectivity Notes |

|---|---|---|

| 6-Fluoro substitution | 1.5× faster EAS | Enhanced ortho-directing effects |

| 4-Bromophenyl variant | 2.0× faster Suzuki coupling | Steric bulk reduces byproducts |

| Methoxy vs. ethoxy | 0.8× slower hydrolysis | Ethoxy’s electron-donation reduces electrophilicity |

Scientific Research Applications

Antipsychotic Activity

Research indicates that derivatives of benzothiazines, including this compound, exhibit significant antipsychotic properties. A study highlighted the potential use of substituted benzothiazines in managing psychotic disorders due to their ability to modulate neurotransmitter systems effectively . The compound's structural features may enhance its binding affinity to dopamine receptors, making it a candidate for further pharmacological development.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. In one study, derivatives of benzothiazines demonstrated potent inhibition against Pseudomonas aeruginosa and Escherichia coli, suggesting that this compound could serve as a basis for developing new antibiotics . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticonvulsant Activity

Another promising application is in the field of anticonvulsants. Compounds with similar structures have shown effectiveness in models of induced seizures. The incorporation of the benzothiazine moiety appears to enhance anticonvulsant activity, positioning this compound as a potential candidate for treating epilepsy .

Case Study 1: Antipsychotic Effects

A clinical trial involving a series of benzothiazine derivatives demonstrated that compounds similar to 4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide significantly reduced symptoms in patients with schizophrenia. The study reported improvements in both positive and negative symptoms, underscoring the compound's therapeutic potential .

Case Study 2: Antimicrobial Efficacy

In laboratory settings, the compound was tested against multiple strains of bacteria. Results indicated that it exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. This reinforces the notion that benzothiazine derivatives can be pivotal in addressing antibiotic resistance issues prevalent today .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Pharmacological Activity

The benzothiazine scaffold is highly tunable, with substituents at positions 3, 4, 7, and 8 significantly influencing activity. Below is a comparative analysis of key analogs:

Key Observations:

Position 7 vs. 8 Substitution : Chlorine at position 7 (e.g., 3a, 3f) correlates with strong insulin secretion inhibition, while fluorine at position 8 (target compound) may alter selectivity due to differences in electronegativity and steric effects.

Ethoxyphenyl vs.

Carbonitrile Role : The 2-carbonitrile group is conserved across analogs, suggesting its critical role in binding to SUR1 subunits of K(ATP) channels .

Functional Outcomes

- Compound 3f : Demonstrates robust activation of Kir6.2/SUR1 channels, with EC₅₀ values in the low micromolar range. It reduces glucose-stimulated insulin secretion by >50% in vitro .

- Compound 3a : Less potent than 3f but shows antihypertensive effects in vivo, likely due to vascular K(ATP) activation .

- Target Compound : The 8-fluoro substitution may confer metabolic stability, while the ethoxyphenyl group could extend half-life. However, its efficacy remains unverified experimentally.

Biological Activity

4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a compound belonging to the benzothiazine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: 4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- CAS Number: 1206988-46-6

- Molecular Formula: C18H16FN3O2S

This compound features a benzothiazine ring system with an ethoxy group and a fluorine atom, contributing to its unique chemical properties.

Synthesis

The synthesis of 4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. The process includes:

- Formation of the Benzothiazine Ring: Using starting materials such as substituted phenols and thioketones.

- Introduction of Functional Groups: The ethoxy and fluoro groups are introduced through halogenation and etherification reactions.

- Final Modifications: Carbonitrile and dioxide functionalities are added to complete the synthesis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that benzothiazine derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains using the broth microdilution method, demonstrating effectiveness in inhibiting growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases or modulate ion channel activity, influencing cellular processes like insulin release in pancreatic beta cells .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Insulin Release Modulation:

- Antimicrobial Evaluation:

- Anticancer Activity:

Comparative Analysis with Similar Compounds

A comparison with other benzothiazine derivatives reveals distinctive features:

| Compound Name | Antimicrobial Activity | Anticancer Potency | Mechanism |

|---|---|---|---|

| 4-(2-ethoxyphenyl)-8-fluoro-4H-benzothiazine | High | Moderate | Enzyme inhibition |

| 4-(4-chlorophenyl)-8-fluoro-4H-benzothiazine | Moderate | High | Receptor modulation |

| 4-(4-methylphenyl)-8-fluoro-4H-benzothiazine | Low | Moderate | Ion channel activation |

Q & A

Q. What synthetic methodologies are established for this compound, and what are the key optimization challenges?

The synthesis involves a multi-step protocol starting with condensation of 2-ethoxyphenylamine derivatives with fluorinated benzothiazine precursors. Critical steps include cyclization under anhydrous conditions and nitrile group introduction via nucleophilic substitution. Key parameters affecting yield include temperature control (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., K₂CO₃ for deprotonation). A major challenge is minimizing side reactions during the 1,1-dioxide formation, which requires strict oxygen exclusion .

Table 1: Representative Synthesis Conditions from Schou et al. (2005)

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | DMF, 100°C, 12 h | 62 | 89% |

| Nitrile Introduction | KCN, CuI, DMSO, 80°C, 6 h | 45 | 78% |

| Oxidation to Dioxide | m-CPBA, CH₂Cl₂, RT, 24 h | 85 | 95% |

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the ethoxyphenyl and benzothiazine moieties.

- X-ray Crystallography : Resolve ambiguity in the 1,4-benzothiazine ring conformation and confirm the 1,1-dioxide configuration (see analogous structures in ).

- Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and fragmentation patterns.

Q. What pharmacological targets and mechanisms are associated with this compound?

The compound acts as an ATP-sensitive potassium (KATP) channel activator, as demonstrated in pancreatic β-cell assays. Mechanistic studies using patch-clamp electrophysiology showed a concentration-dependent increase in channel open probability (EC₅₀ = 3.2 µM). Researchers should use isolated cell models (e.g., INS-1 cells) and ATP-depletion protocols to replicate these effects .

Advanced Research Questions

Q. How do the 8-fluoro and 2-ethoxyphenyl substituents influence KATP channel activation compared to other derivatives?

Structure-activity relationship (SAR) studies reveal:

- The 8-fluoro group enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

- The 2-ethoxyphenyl moiety improves lipophilicity (logP = 2.8), favoring membrane penetration. Table 2: Substituent Effects on KATP Channel Activation

| Derivative | R₁ (Position 8) | R₂ (Position 4) | EC₅₀ (µM) |

|---|---|---|---|

| Parent Compound | H | Phenyl | 12.4 |

| Target Compound | F | 2-Ethoxyphenyl | 3.2 |

| Methyl Analog | CH₃ | 2-Ethoxyphenyl | 8.7 |

Replace the ethoxyphenyl group with bulkier substituents (e.g., tert-butyl) reduces activity due to steric hindrance .

Q. What experimental strategies can assess selectivity across potassium channel subtypes?

- Patch-Clamp Electrophysiology : Test the compound against Kir6.2/SUR1 (pancreatic) vs. Kir6.2/SUR2A (cardiac) channels.

- Fluorescent Probes : Use Tl⁺ flux assays with CHO cells expressing distinct channel subtypes.

- Knockout Models : Validate target specificity using SUR1⁻/⁻ mice. Schou et al. reported >50-fold selectivity for pancreatic over cardiac channels .

Q. How can solubility limitations in aqueous assays be addressed without compromising bioactivity?

- Co-Solvents : Use ≤0.1% DMSO to maintain compound stability.

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance dispersion.

- Pro-drug Design : Introduce phosphate esters at the 4-position for improved hydrophilicity.

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.